molecular formula C18H16N4S B12217994 4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol

4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol

Cat. No.: B12217994
M. Wt: 320.4 g/mol
InChI Key: CUTOJNDQZJJVNI-UHFFFAOYSA-N
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Description

4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound features an indole moiety, which is known for its wide range of biological activities. The presence of both quinazoline and indole structures in a single molecule makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzamide with indole-3-acetaldehyde under acidic conditions to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, inhibiting their activity. This compound can interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Quinazoline derivatives: Compounds with similar quinazoline core but different substituents.

Uniqueness

4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol is unique due to the combination of indole and quinazoline structures in a single molecule. This dual structure provides it with a wide range of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-amino-3-[2-(1H-indol-3-yl)ethyl]quinazoline-2-thione

InChI

InChI=1S/C18H16N4S/c19-17-14-6-2-4-8-16(14)21-18(23)22(17)10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10,19H2

InChI Key

CUTOJNDQZJJVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=C4C=CC=CC4=NC3=S)N

Origin of Product

United States

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